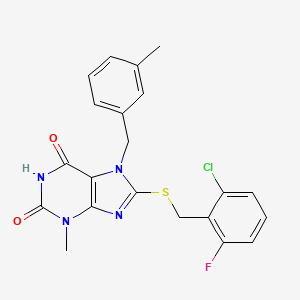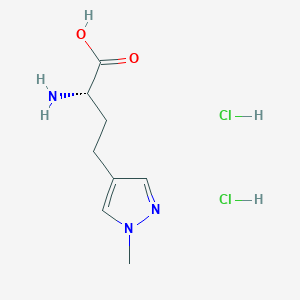![molecular formula C19H17N3O2 B2364556 3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 371954-01-7](/img/structure/B2364556.png)
3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is a heterocyclic organic compound. It is part of the quinazolinone and quinazoline derivatives, which are important heterocycles in medicinal chemistry . These derivatives possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Chemical Reactions Analysis
Quinazolinone and quinazoline derivatives, which “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is part of, have shown a broad spectrum of activity against various pathogens . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Aplicaciones Científicas De Investigación
Anticancer Activity
The core structure of this compound is similar to that of certain pyrido[4,3-b]indole derivatives, which have been studied for their anticancer properties. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of specific functional groups, such as sulfonyl or alkyl groups, has been found to enhance antiproliferative activity, suggesting that our compound could be modified to target specific types of cancer cells effectively.
Molecular Docking and Dynamics Simulations
The compound’s ability to bind to certain proteins can be explored through molecular docking and dynamics simulations. This is particularly useful in the design of new drugs, as it allows researchers to predict how the compound interacts with its target, which is crucial for understanding its mechanism of action and optimizing its structure for better efficacy .
Pharmacophore Development
Pharmacophores are abstract representations of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The compound’s structure could serve as a basis for developing new pharmacophores, which can be used to design more potent and selective drugs .
Synthesis of Novel Heterocyclic Compounds
The compound’s structure contains several reactive sites that make it a suitable precursor for synthesizing a wide range of novel heterocyclic compounds. These new compounds could have various applications, including as new materials, catalysts, or as biologically active molecules in medicinal chemistry .
Biological Activity Screening
Due to its structural similarity to other biologically active compounds, it can be used as a starting point for the synthesis of new derivatives, which can then be screened for a wide range of biological activities. This could lead to the discovery of new drugs with diverse therapeutic effects .
Drug Design and Optimization
The compound can be used in drug design and optimization studies. By making systematic modifications to its structure, researchers can evaluate the effects of these changes on the compound’s biological activity and pharmacokinetics. This iterative process is essential for the development of new drugs with improved properties .
Mecanismo De Acción
While the specific mechanism of action for “3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one” is not available, quinazolinone and quinazoline derivatives have shown a wide range of biological properties. They have been found to have antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They also have inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-7-8-15-14(9-12)17-18(21-15)19(23)22(11-20-17)10-13-5-3-4-6-16(13)24-2/h3-9,11,21H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVJNSLACDJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)


![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)
![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)
![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)